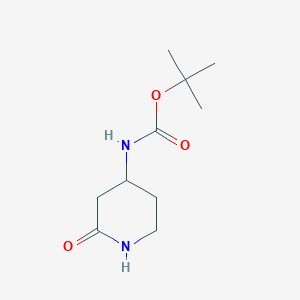

tert-butyl N-(2-oxopiperidin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl N-(2-oxopiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Starting Material: Piperidine derivative

Reagent: tert-butyl chloroformate

Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: tert-butyl N-(2-oxopiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted carbamates.

Applications De Recherche Scientifique

Pharmaceutical Development

tert-butyl N-(2-oxopiperidin-4-yl)carbamate has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. It has been noted for its role in:

- Inhibiting Proteases : The compound has shown promise as an inhibitor of viral proteases, which are critical for the replication of viruses such as SARS-CoV-2. Research indicates that modifications to similar carbamate structures can enhance antiviral activity against coronaviruses .

Antiviral Activity

Recent studies have highlighted the compound's potential in targeting viral proteins, particularly in the context of emerging viral diseases. The design of proteolysis targeting chimeras (PROTACs) utilizing derivatives of this compound has demonstrated broad-spectrum antiviral activity, suggesting its application in developing treatments for various viral infections .

Neurological Applications

The structure of this compound suggests potential applications in neurology. Compounds with similar piperidinyl structures have been explored for their effects on neurodegenerative diseases and cognitive disorders. Their ability to cross the blood-brain barrier enhances their therapeutic profile .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of tert-butyl N-(2-oxopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

- tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate

- tert-butyl N-(2-oxopiperidin-3-yl)carbamate

Comparison: tert-butyl N-(2-oxopiperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Activité Biologique

tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a carbamate derivative that features a piperidine ring, which is a common structural motif in many bioactive compounds. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as a competitive inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, thereby inhibiting their activity.

- Cell Signaling Modulation: By influencing key signaling pathways, such as those involving protein kinases and phosphatases, the compound can alter gene expression and cellular metabolism. For instance, it can inhibit phosphorylation events that are crucial for cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity: Studies have shown that this compound may possess antiviral properties, potentially acting against specific viral targets by disrupting their replication processes .

- Cytotoxic Effects: In certain cellular models, the compound has been observed to induce cytotoxicity at higher concentrations, suggesting a dose-dependent relationship between its concentration and biological effects.

- Impact on Metabolic Pathways: The compound is involved in various metabolic pathways, influencing the activity of cytochrome P450 enzymes which play a pivotal role in drug metabolism and detoxification processes .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1: A study focused on the compound's role as an enzyme inhibitor demonstrated that it significantly reduced the activity of proteases involved in viral replication, indicating its potential as an antiviral agent .

| Study | Findings |

|---|---|

| Study 1 | Inhibition of viral proteases; potential antiviral applications |

| Study 2 | Induction of apoptosis in cancer cell lines at high concentrations |

- Study 2: Another investigation revealed that at low doses, the compound enhanced metabolic functions in liver cells but exhibited cytotoxic effects at elevated concentrations, highlighting its dual nature depending on dosage.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics due to its lipophilic nature. The compound is likely metabolized via common pathways involving cytochrome P450 enzymes, which could influence its efficacy and safety profile in therapeutic applications .

Propriétés

IUPAC Name |

tert-butyl N-(2-oxopiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJRRPTGQQFDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.